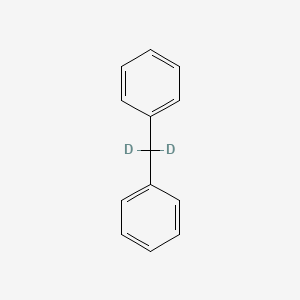
Diphenylmethane-1,1-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethane-1,1-D2 is a deuterated derivative of diphenylmethane, an organic compound with the formula (C₆H₅)₂CH₂. In this compound, two hydrogen atoms in the methylene group are replaced by deuterium atoms, resulting in the formula (C₆H₅)₂CD₂. This compound is often used in scientific research due to its unique isotopic properties.
Métodos De Preparación
Diphenylmethane-1,1-D2 can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of a Lewis acid such as aluminum chloride . Another method involves the Suzuki coupling reaction using phenylboronic acid and benzyl chloride, with cesium carbonate and tetrabutylammonium bromide as reagents . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
Diphenylmethane-1,1-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzophenone derivatives.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: The methylene group in diphenylmethane is mildly acidic and can be deprotonated with sodium amide, allowing for alkylation reactions.
Aplicaciones Científicas De Investigación
Diphenylmethane-1,1-D2 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Biology: The compound’s isotopic properties make it useful in metabolic studies and tracer experiments.
Mecanismo De Acción
The mechanism of action of diphenylmethane-1,1-D2 involves its interaction with various molecular targets and pathways. For example, diphenylmethane derivatives can act as agonists for PPARα and PPARγ, influencing metabolic pathways and exhibiting anti-proliferative effects . These compounds can also affect mitochondrial function by upregulating key genes involved in the carnitine shuttle system .
Comparación Con Compuestos Similares
Diphenylmethane-1,1-D2 can be compared with other similar compounds, such as:
Diphenylmethane: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom, used in the synthesis of dyes and pigments.
Tetraphenylmethane: A compound with four phenyl groups attached to a central carbon atom, used in organic synthesis and materials science.
This compound is unique due to its deuterium atoms, which provide distinct isotopic properties useful in various scientific applications.
Propiedades
Fórmula molecular |
C13H12 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
[dideuterio(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/i11D2 |
Clave InChI |
CZZYITDELCSZES-ZWGOZCLVSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
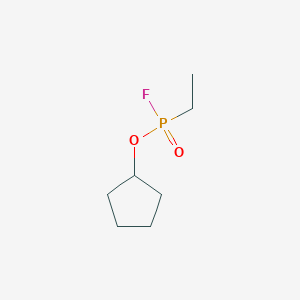

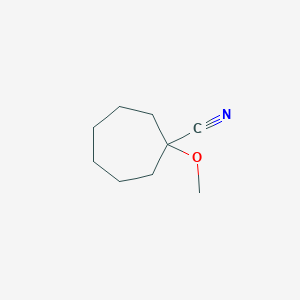
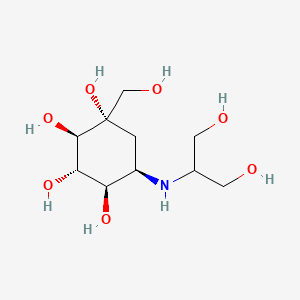
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
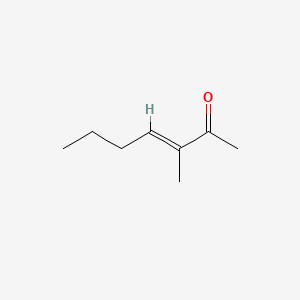
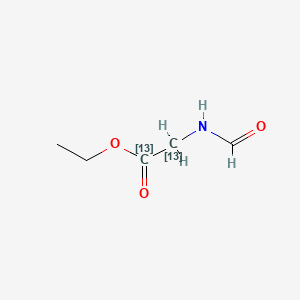
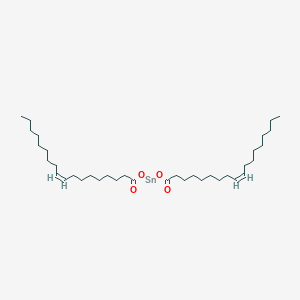
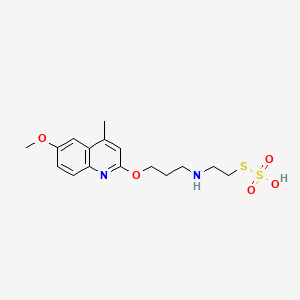

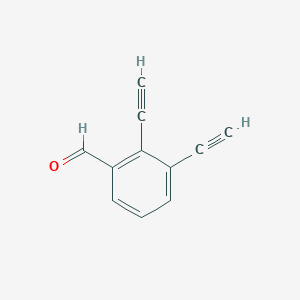

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
